2-[(2-Aminophenyl)carbamothioylamino]acetic acid
2-[(2-Aminophenyl)carbamothioylamino]acetic acid
Brand Name:
Vulcanchem
CAS No.:
125421-22-9
VCID:
VC21167116
InChI:
InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15)
SMILES:
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O
Molecular Formula:
C9H11N3O2S
Molecular Weight:
225.27 g/mol
2-[(2-Aminophenyl)carbamothioylamino]acetic acid
CAS No.: 125421-22-9
Cat. No.: VC21167116
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125421-22-9 |
|---|---|
| Molecular Formula | C9H11N3O2S |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 2-[(2-aminophenyl)carbamothioylamino]acetic acid |
| Standard InChI | InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15) |
| Standard InChI Key | CZGCMOFGLOQOBE-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)N)NC(=NCC(=O)O)S |
| SMILES | C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator